molecular formula C5H6N2S2 B8465525 3-aminothiophene-2-thiocarboxamide CAS No. 122805-72-5

3-aminothiophene-2-thiocarboxamide

Cat. No. B8465525
M. Wt: 158.2 g/mol
InChI Key: VTUUKXZRDIRHCS-UHFFFAOYSA-N
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Patent
US06303613B1

Procedure details

A solution of 3-aminothiophene-2-carboxamide (4.5 g, 31 mmol) in tetrahydrofuran was treated with Lawesson's Reagent (7.7 g, 190 mmol) and the solution was stirred at room temperature for 18 h. The solvent was removed and the residue purified by chromatography on silica gel using dichloromethane as eluent. The product was obtained as a yellow powder (2.8 g, 56%), m.p. 98-99° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([NH2:9])=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:19])=CC=1>O1CCCC1>[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[S:19])[NH2:9]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)N
Name
Quantity
7.7 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(SC=C1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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